molecular formula C14H20O9 B3041463 Tetra-O-acetyl-L-rhamnopyranose CAS No. 30021-94-4

Tetra-O-acetyl-L-rhamnopyranose

Cat. No. B3041463
CAS RN: 30021-94-4
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-IKOZNORXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-O-acetyl-L-rhamnopyranose is a chemical compound that belongs to the group of acetylated rhamnose derivatives . It is a sugar molecule with a pyranose ring structure and four acetyl groups attached to it . It is a significant constituent in the realm of biomedical sciences, playing a pivotal role in the research and development of pharmaceutical interventions for diverse ailments and conditions .


Synthesis Analysis

Practical procedures for the production of variously blocked compounds from L-rhamnose have been developed . These compounds are highly useful as indirect β -L-rhamnosyl donors . This approach represents a new method for the synthesis of aromatic nucleoside analogues .


Molecular Structure Analysis

The molecular formula of Tetra-O-acetyl-L-rhamnopyranose is C14H20O9 . It has an average mass of 332.303 Da and a monoisotopic mass of 332.110718 Da .


Chemical Reactions Analysis

In the synthesis of some nucleosides derivatives from L-rhamnose, 2, 3, 4-Tri- O - acetyl- β -L-rhamnopyranose bromide obtained from tetra- O -acetyl-L-rhamnopyranose with HBr in acetic acid was treated with mercury (II) cyanide in dry nitromethane at room temperature to give 2,3,4-tri- O -acetyl- β -L-rhamnopyranose cyanide .


Physical And Chemical Properties Analysis

Tetra-O-acetyl-L-rhamnopyranose has a molecular formula of C14H20O9 and a molecular weight of 332.303 . It appears as a colourless thick syrup .

Scientific Research Applications

Synthesis of Complex Sugars

Tetra-O-acetyl-L-rhamnopyranose has been utilized in the synthesis of various complex sugars. For example, Bebault and Dutton (1974) synthesized 4-O-β-D-Galactopyranosyl-L-rhamnopyranose, a disaccharide, using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide and methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside (Bebault & Dutton, 1974). Similarly, Nemati et al. (2008) used this compound in the synthesis of rhamnogalacturonan I fragments, demonstrating its role in the creation of larger pectin fragments (Nemati et al., 2008).

Structural Studies in Carbohydrate Chemistry

Singhamahapatra et al. (2013) conducted an improved synthesis of per-O-acetylated C1 hydroxyglycopyranose from sugars like L-rhamnose. They reported the crystallization of 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose, contributing to understanding the structural aspects of carbohydrates (Singhamahapatra et al., 2013).

Glycosylation and Polysaccharide Synthesis

V. Pozsgay and colleagues (1981) used 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in the synthesis of complex polysaccharides, indicating its role in bacterial cell-wall polysaccharides synthesis (Pozsgay, Nánási, & Neszmélyi, 1981). Furthermore, Barber and Behrman (1991) synthesized uridine 5'-(beta-L-rhamnopyranosyl diphosphate) using 2,3,4-tetra-O-acetyl-beta-L-rhamnopyranose, showing its importance in enzymatic synthesis processes (Barber & Behrman, 1991).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-IKOZNORXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra-O-acetyl-L-rhamnopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetra-O-acetyl-L-rhamnopyranose
Reactant of Route 2
Tetra-O-acetyl-L-rhamnopyranose
Reactant of Route 3
Tetra-O-acetyl-L-rhamnopyranose
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tetra-O-acetyl-L-rhamnopyranose
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tetra-O-acetyl-L-rhamnopyranose
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tetra-O-acetyl-L-rhamnopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.